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molecular formula C17H13NOS B8513975 Phenyl(2-amino-5-phenyl-3-thienyl) ketone

Phenyl(2-amino-5-phenyl-3-thienyl) ketone

Cat. No. B8513975
M. Wt: 279.4 g/mol
InChI Key: WICIJBIBAZXXET-UHFFFAOYSA-N
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Patent
US07390903B2

Procedure details

To a stirred solution of 0.393 g (1.22 mmol) of N-(3-benzoyl-5-phenyl-thiophen-2-yl)-acetamide in 15 ml EtOH was added 2.5 ml of aq. NaOH (4N). The reaction mixture stirred at RT for 1 hour, and then poured onto an aq. solution of NH4Cl sat. and the product was extracted with ethyl acetate. The combined organic phases were dried over sodium sulfate and concentrated in vacuo to yield 0.45 g (98%) of (2-amino-5-phenyl-thiophen-3-yl)-phenyl-methanone as a light brown solid. ES-MS m/e (%): 280 (M+H+, 100).
Name
N-(3-benzoyl-5-phenyl-thiophen-2-yl)-acetamide
Quantity
0.393 g
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:9]1[CH:13]=[C:12]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[S:11][C:10]=1[NH:20]C(=O)C)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].[Na+].[NH4+].[Cl-]>CCO>[NH2:20][C:10]1[S:11][C:12]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)=[CH:13][C:9]=1[C:1]([C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[O:8] |f:1.2,3.4|

Inputs

Step One
Name
N-(3-benzoyl-5-phenyl-thiophen-2-yl)-acetamide
Quantity
0.393 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)C1=C(SC(=C1)C1=CC=CC=C1)NC(C)=O
Name
Quantity
2.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[NH4+].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture stirred at RT for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1SC(=CC1C(=O)C1=CC=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.45 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 132%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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